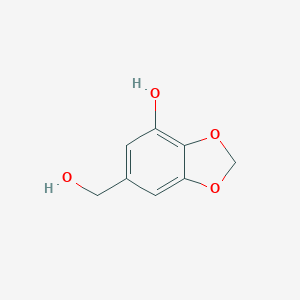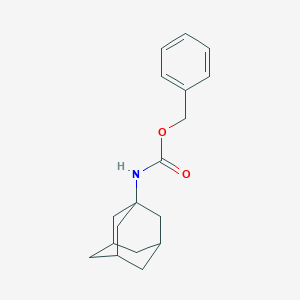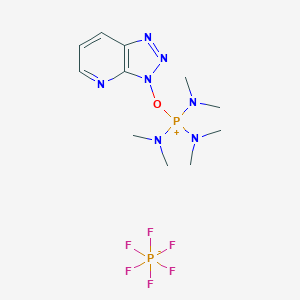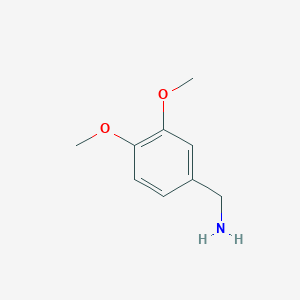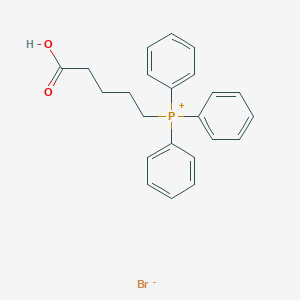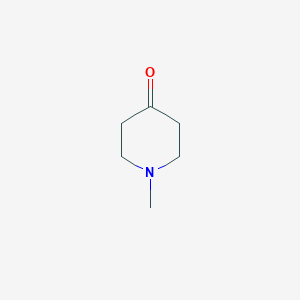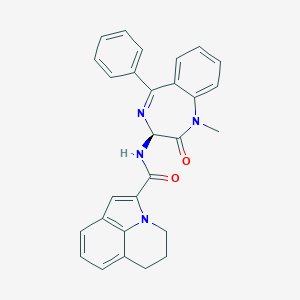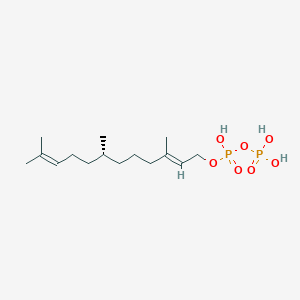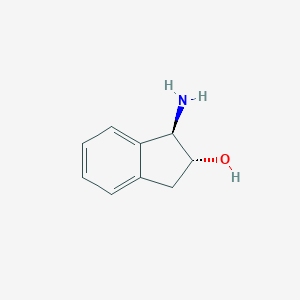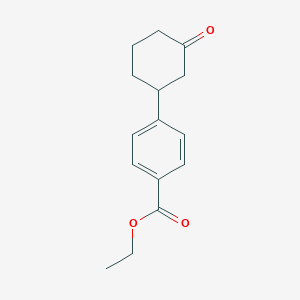
Ethyl 4-(3-oxocyclohexyl)benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic precursors to more complex structures. For instance, the synthesis of (E)-4-((3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid was achieved through a Grignard reaction followed by a Wittig reaction and saponification, yielding the final product in 87% yield . Similarly, the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate involved stereospecific oxidizing reagents and conditions to obtain various sensitive systems .
Molecular Structure Analysis
Structural characterization techniques such as FT-IR, NMR, and density functional method studies are commonly used to determine the molecular structure of synthesized compounds. For example, 2-(Cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate was characterized using elemental analysis, FT-IR, and NMR, with theoretical calculations supporting the experimental data . Crystallography was used to determine the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, revealing intramolecular and intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. For instance, the presence of ester groups in these molecules suggests they could undergo hydrolysis, transesterification, or other ester-related reactions. The cyclohexyl and benzopyran rings in these compounds may also undergo various ring-opening or ring-closure reactions depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For example, the introduction of bulky alkyloxy substituents on the benzodioxan ring of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates significantly increased their anti-juvenile hormone activity . The stability of these compounds can vary, as seen in the comparison of the half-life of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate to its isomer .
Applications De Recherche Scientifique
Novel Thrombin-Receptor Antagonist and Derivative Synthesis
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a synthesized derivative in a study, acted as a novel thrombin-receptor antagonist. This study led to the synthesis of further derivatives for biological screening, demonstrating its potential in developing new therapeutic compounds (郭瓊文, 2006).
Antiplatelet Activity
Another study identified ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as a non-peptide protease-activated receptor 4 (PAR4) antagonist. Its derivatives were synthesized and evaluated for anti-PAR4 activity, aiding the development of novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).
X-ray Crystallography Studies
The compound ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was characterized through X-ray crystallography. Its structure was determined, providing insights into its molecular interactions and potential applications (I. Manolov et al., 2012).
Flavor Synthesis under Microwave Irradiation
In a study focusing on flavor synthesis, ethyl benzoate was directly synthesized under normal pressure and microwave irradiation. This showcased its application in flavoring industries and the effectiveness of alternative synthesis methods (Chen Liu-ping, 2008).
Novel Anti-Juvenile Hormone Agents
Research on ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) revealed its potential as a partial juvenile hormone (JH) antagonist, impacting the metamorphosis process in insects. This discovery could lead to new approaches in pest control and insect biology studies (E. Kuwano et al., 2008).
Isolation from Scutellaria barbata
Ethyl 4-hydroxy-3,5-dimethoxy-benzoate, isolated from Scutellaria barbata, was studied for its structure through spectroscopic analyses. This compound's isolation from the genus Scutellaria highlights its potential in ethnobotanical research (Tie-shan Wang et al., 2011).
Education in Synthetic Methodology
Ethyl benzoate was used as a model in the teaching of synthetic methodology in organic chemistry laboratory courses, demonstrating its educational value in chemistry teaching and learning (Miao Chen et al., 2017).
Propriétés
IUPAC Name |
ethyl 4-(3-oxocyclohexyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h6-9,13H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZQEZKXAYCLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466954 | |
| Record name | Ethyl 4-(3-oxocyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-oxocyclohexyl)benzoate | |
CAS RN |
131379-22-1 | |
| Record name | Ethyl 4-(3-oxocyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



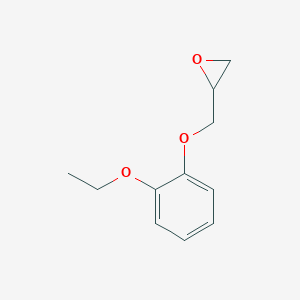
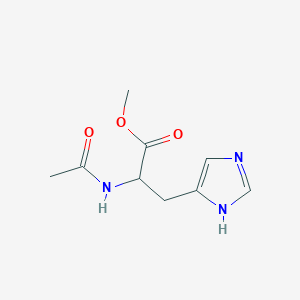
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)

